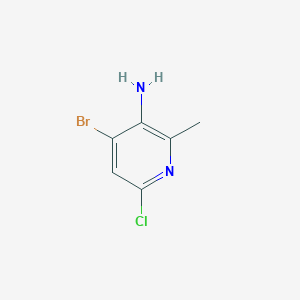

4-Bromo-6-chloro-2-methylpyridin-3-amine

Description

Properties

IUPAC Name |

4-bromo-6-chloro-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRUXXUMLANNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6-chloro-2-methylpyridin-3-amine in Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the efficiency of lead optimization. 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) has emerged as a highly versatile, multi-functional scaffold. Its unique substitution pattern—featuring a primary amine, a reactive methyl group, and two orthogonal halogens—enables divergent synthetic pathways. This technical guide explores the physicochemical profile of this molecule and details its validated applications in synthesizing phosphodiesterase 1 (PDE1) inhibitors for neurodegenerative diseases and aminobenzothiazole analogs for antibiotic-resistant bacterial infections.

Physicochemical Profiling & Structural Analytics

Understanding the baseline metrics of a precursor is critical for predicting its behavior in complex reaction mixtures. The presence of both bromine and chlorine on the pyridine ring provides orthogonal reactivity; bromine typically undergoes oxidative addition more rapidly during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for regioselective functionalization before manipulating the chlorine atom.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Bromo-6-chloro-2-methylpyridin-3-amine |

| CAS Registry Number | 1351813-69-8 |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Linear Formula | C₆H₆N₂Cl₁Br₁ |

| Canonical SMILES | CC1=NC(Cl)=CC(Br)=C1N |

| InChIKey | XFRUXXUMLANNIE-UHFFFAOYSA-N |

| MDL Number | MFCD32670596 |

| LogP (Predicted) | 1.65 |

Data compiled from commercial chemical supplier specifications [1, 4].

Mechanistic Applications in Drug Discovery

PDE1 Inhibitor Synthesis (Neurodegenerative Targeting)

Phosphodiesterase 1 (PDE1) isoforms are critical regulators of intracellular cAMP and cGMP. Inhibiting PDE1 is a validated strategy for treating neurodegenerative and psychiatric disorders. 4-Bromo-6-chloro-2-methylpyridin-3-amine serves as the foundational core for synthesizing 1H-pyrazolo[4,3-b]pyridines, a potent class of PDE1 inhibitors [2]. The proximity of the C3-amine and the C2-methyl group allows for a Richter-type intramolecular cyclization following diazotization.

Aminobenzothiazole Antibacterials (MRSA Targeting)

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibacterial pharmacophores. The title compound is utilized to construct highly substituted aminobenzothiazole derivatives [3]. By reacting the primary amine with a thiocyanate source, a thiourea intermediate is formed, which subsequently cyclizes to yield a fused thiazole ring. The remaining halogens are then leveraged to attach lipophilic side chains that penetrate bacterial cell walls.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact reaction conditions and the chemical causality behind each reagent choice. Both protocols are designed as self-validating systems.

Protocol A: Non-Aqueous Diazotization and Cyclization (PDE1 Pathway)

Objective: Synthesis of the 1H-pyrazolo[4,3-b]pyridine core [2].

-

Reaction Setup: Suspend 4-bromo-6-chloro-2-methylpyridin-3-amine (5.0 g, 22.6 mmol), potassium acetate (KOAc, 4.43 g), and glacial acetic acid (AcOH, 44.1 g) in anhydrous toluene (125 mL) under an inert argon atmosphere.

-

Causality: Toluene provides a non-polar, high-boiling medium that suppresses unwanted aqueous side reactions (like phenol formation). The KOAc/AcOH buffer system stabilizes the amine and controls the pH for optimal reactivity.

-

-

Diazotization: Cool the suspension to 0°C using an ice bath. Add isopentyl nitrite (3.97 g, 33.9 mmol) dropwise over 15 minutes.

-

Causality: Isopentyl nitrite acts as an organic-soluble NO⁺ equivalent. Dropwise addition at 0°C is critical to prevent the exothermic, premature decomposition of the highly reactive diazonium intermediate.

-

-

Cyclization: Insert a reflux condenser and gently heat the mixture to 30°C for 4 hours.

-

Causality: Mild thermal activation provides the energy required for the diazonium species to undergo intramolecular cyclization onto the adjacent C2-methyl group, forming the pyrazole ring.

-

-

Isolation & Validation Check: Concentrate the mixture under vacuum, dissolve the residue in ethyl acetate (EtOAc), and wash with saturated aqueous NaHCO₃.

-

Self-Validation: Successful cyclization is confirmed by LC-MS showing a mass shift corresponding to the loss of H₂O equivalents, and the complete disappearance of the primary amine (NH₂) protons in the ¹H-NMR spectrum.

-

Protocol B: Thiazole Ring Annulation and Amidation (Antibacterial Pathway)

Objective: Synthesis of 2-aminothiazole intermediates and subsequent amidation [3].

-

Annulation: Dissolve the pyridine derivative (1.25 g, 5.64 mmol) in 1,4-dioxane (20 mL). Add potassium thiocyanate (KSCN, 1.65 g) followed by concentrated HCl (0.1 mL). Heat at reflux for 48 hours.

-

Causality: KSCN and HCl generate thiocyanic acid (HSCN) in situ. 1,4-Dioxane is selected for its high boiling point and miscibility with aqueous HCl, driving the sterically hindered nucleophilic attack of the amine onto the thiocyanate.

-

-

Precipitation & Validation Check: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and 1.0 N NaOH.

-

Self-Validation: The NaOH neutralizes the acid and deprotonates the resulting hydrohalide salt. The immediate precipitation of the free base serves as a visual confirmation of product formation. Collect the precipitate via vacuum filtration.

-

-

Downstream Amidation: Convert the 2-aminothiazole to a bromide using CuBr₂ (Sandmeyer-type reaction), followed by coupling with target amines using Propylphosphonic anhydride (T3P) in EtOAc.

-

Causality: T3P is utilized as a highly efficient, low-epimerization coupling reagent. It yields exclusively water-soluble byproducts, allowing the final antibacterial amides to be purified via a simple aqueous wash rather than complex chromatography.

-

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic utility of the core molecule, illustrating how specific reagent conditions route the compound toward entirely different therapeutic classes.

Divergent synthetic workflows of 4-Bromo-6-chloro-2-methylpyridin-3-amine in drug discovery.

References

- Juhl, K., et al. "1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors." World Intellectual Property Organization, Patent WO2019121885A1, 27 Jun 2019.

- Umei, et al. "Amino benzothiazole compounds for treatment of antibiotic resistant bacteria." United States Patent and Trademark Office, Patent US20220267312A1, 25 Aug 2022.

6-bromo-2-chloro-4-methylpyridin-3-amine vs 4-Bromo-6-chloro-2-methylpyridin-3-amine isomer differences

Strategic Context & The Regioisomer Challenge

In the context of modern drug discovery and agrochemical development, the pyridine ring is a ubiquitous structural motif[1]. During the functionalization of pyridine scaffolds—particularly via electrophilic aromatic substitution or cross-coupling—the generation of regioisomeric mixtures is a frequent and problematic occurrence.

Differentiating between highly substituted regioisomers such as 6-bromo-2-chloro-4-methylpyridin-3-amine [2] and 4-bromo-6-chloro-2-methylpyridin-3-amine [3] presents a classic analytical challenge. Because both isomers possess identical molecular weights, similar polarities, and identical functional groups, standard chromatographic techniques and 1D Nuclear Magnetic Resonance (NMR) often yield ambiguous results[4]. As a Senior Application Scientist, I approach this challenge not by relying on isolated data points, but by constructing a self-validating analytical system that leverages orthogonal 2D NMR techniques to establish definitive atom connectivity and spatial relationships[5].

Physicochemical & Structural Profiling

Before executing analytical workflows, it is critical to map the exact substitution patterns of the isomers. Both molecules feature a fully substituted pyridine ring with the exception of a single aromatic proton at position 5 (H5).

Table 1: Structural Comparison of Target Pyridine Regioisomers

| Property | Isomer A | Isomer B |

| IUPAC Name | 6-bromo-2-chloro-4-methylpyridin-3-amine | 4-bromo-6-chloro-2-methylpyridin-3-amine |

| CAS Number | 1038920-08-9 | 1351813-69-8 |

| Molecular Formula | C₆H₆BrClN₂ | C₆H₆BrClN₂ |

| Substitution Pattern | 2-Cl, 3-NH₂, 4-CH₃, 6-Br | 2-CH₃, 3-NH₂, 4-Br, 6-Cl |

| H5 Spatial Environment | Flanked by 4-CH₃ and 6-Br | Flanked by 4-Br and 6-Cl |

| CH₃ Spatial Environment | Adjacent to 3-NH₂ and 5-H | Adjacent to 1-N and 3-NH₂ |

The Causality of Regioisomerism in Synthesis

The formation of these specific isomers typically arises from the halogenation of substituted 2-amino or 3-aminopyridine precursors. The strongly activating nature of the amine (-NH₂) group directs electrophiles (such as bromonium or chloronium ions) to its ortho and para positions. However, steric hindrance from adjacent methyl groups or existing halogens creates competing directing effects. Consequently, reactions often yield a thermodynamic and kinetic mixture of regioisomers that must be rigorously separated and structurally verified to ensure the integrity of subsequent Structure-Activity Relationship (SAR) studies.

Analytical Differentiation Strategy: The Self-Validating System

While 1D ¹H NMR provides a macroscopic view of the electronic environment, it falls short of definitive structural proof for these isomers[4]. Both molecules will exhibit a single aromatic proton resonance (H5) in the ~7.0–7.5 ppm range and a single methyl resonance in the ~2.3–2.6 ppm range.

To achieve absolute certainty, we must employ a self-validating orthogonal approach utilizing 2D NMR techniques[5]:

-

Through-Space Validation (2D NOESY): Nuclear Overhauser Effect Spectroscopy identifies protons that are close in space (< 5 Å). This is our primary diagnostic tool.

-

Through-Bond Validation (2D HMBC): Heteronuclear Multiple Bond Correlation identifies protons and carbons separated by 2 or 3 bonds, serving as an orthogonal check to the NOESY data.

Workflow for differentiating pyridine regioisomers using 2D NOESY NMR.

Step-by-Step Experimental Methodology

To ensure reproducibility and trustworthiness, the following protocol must be strictly adhered to. The causality behind each step is detailed to prevent false negatives in the NOESY acquisition.

Step 1: Rigorous Sample Preparation

-

Action: Dissolve 15–20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Causality (The "Why"): For NOESY experiments, the sample must be degassed using 3 to 5 freeze-pump-thaw cycles[5]. Dissolved molecular oxygen is paramagnetic and provides an highly efficient, non-radiative T₁ relaxation pathway for protons. If oxygen is present, it will quench the NOE effect, potentially leading to a false negative (incorrectly identifying Isomer A as Isomer B).

Step 2: 1D ¹H and ¹³C Acquisition

-

Action: Acquire standard 1D spectra to reference the chemical shifts of the H5 proton and the methyl group.

Step 3: 2D NOESY Acquisition

-

Action: Set up the 2D NOESY experiment with a mixing time (τₘ) of 300–500 ms.

-

Causality: The mixing time is the window during which cross-relaxation (the physical basis of the NOE) occurs. For small molecules (MW ~221 g/mol ) in non-viscous solvents, they tumble rapidly in the extreme narrowing limit (ωτ_c < 1). A mixing time of ~400 ms is optimal to allow NOE buildup without significant signal loss due to longitudinal relaxation.

Step 4: 2D HMBC Acquisition

-

Action: Acquire the HMBC spectrum optimized for a long-range coupling constant of J = 8 Hz (corresponding to a delay of ~62.5 ms).

Data Interpretation & The Self-Validating Logic

The structural assignment hinges on the spatial relationship between the H5 proton and the methyl group.

Table 2: Diagnostic 2D NMR Correlations

| Experiment | Target | Isomer A (6-Br, 2-Cl, 4-CH₃) | Isomer B (4-Br, 6-Cl, 2-CH₃) | Logic / Causality |

| NOESY | H5 ↔ CH₃ | Strong Cross-Peak | No Cross-Peak | In Isomer A, H5 and CH₃ are adjacent (ortho). In Isomer B, they are separated by the ring. |

| NOESY | NH₂ ↔ CH₃ | Cross-Peak Present | Cross-Peak Present | In both isomers, the amine and methyl groups are adjacent (positions 3 and 4, or 3 and 2). |

| HMBC | H5 ↔ C(CH₃) | ²J Correlation to C4 | ⁴J (No Correlation) to C2 | H5 is two bonds away from the methyl-bearing carbon in Isomer A, but four bonds away in Isomer B. |

Orthogonal Validation via HMBC

While the NOESY provides a binary "Yes/No" for the H5-CH₃ interaction, the HMBC confirms the carbon skeleton connectivity. By mapping the ²J and ³J couplings from the H5 proton, we can definitively assign the adjacent quaternary carbons.

Diagnostic HMBC (2J and 3J) correlations for H5 in both regioisomers.

By cross-referencing the presence or absence of the H5-CH₃ NOE with the HMBC carbon mapping, the analytical system becomes entirely self-validating. If an NOE is observed, it must be Isomer A. If no NOE is observed, the HMBC will confirm Isomer B by showing that H5 couples to halogen-bearing carbons (C4 and C6) rather than an alkyl-bearing carbon.

References

- BenchChem. "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC." BenchChem Technical Guides.

- Sigma-Aldrich. "6-Bromo-2-chloro-4-methylpyridin-3-amine | CAS 1038920-08-9.

- Sigma-Aldrich. "4-Bromo-6-chloro-2-methylpyridin-3-amine | CAS 1351813-69-8.

- Wikipedia Contributors. "Pyridine." Wikipedia, The Free Encyclopedia.

- Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

Technical Master Guide: 4-Bromo-6-chloro-2-methylpyridin-3-amine

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists CAS Registry Number: 1351813-69-8

Part 1: Executive Summary & Strategic Significance

4-Bromo-6-chloro-2-methylpyridin-3-amine is a highly specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in its tetrasubstituted pyridine core , which offers four distinct vectors for chemical diversification:

-

C3-Amine: A nucleophilic handle for amide coupling, urea formation, or heterocyclization.

-

C4-Bromine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

C6-Chlorine: A latent electrophile, activated for nucleophilic aromatic substitution (

) or subsequent cross-coupling. -

C2-Methyl: A benzylic-like carbon capable of lateral lithiation or oxidation to carboxylic acid derivatives.

This compound serves as a critical scaffold in the discovery of kinase inhibitors and modulators of neurological targets, where the pyridine ring acts as a bioisostere for phenyl or pyrimidine rings to improve solubility and metabolic stability.

Part 2: Chemical Architecture & Properties

Structural Analysis

The molecule features a "push-pull" electronic system. The electron-donating amino group (-NH

Key Structural Parameters:

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 221.48 g/mol |

| Exact Mass | 219.940 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Pyridine N), ~25 (Amine NH) |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen), Dark |

Electronic Distribution & Regioselectivity

The presence of the C3-amino group is the dominant directing force. In electrophilic substitutions, it directs to C4. In nucleophilic substitutions (

Part 3: Synthesis Pathway[3]

Retrosynthetic Logic

Direct halogenation of a pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. However, the introduction of the electron-donating amine group at C3 activates the ring, specifically facilitating electrophilic substitution at the C4 position (ortho to the amine).

Primary Route: Electrophilic bromination of 6-chloro-2-methylpyridin-3-amine .

Experimental Protocol

Note: This protocol is designed based on standard methodologies for aminopyridine halogenation.

Reagents:

-

Precursor: 6-Chloro-2-methylpyridin-3-amine (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 6-chloro-2-methylpyridin-3-amine (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL). Ensure the system is under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] The target product (C4-Br) is the kinetic and thermodynamic product due to the strong ortho-directing effect of the amine.

-

Quench & Workup: Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (0-30% EtOAc).

Yield Expectation: 75–85%

Part 4: Reactivity & Functionalization Profile

The utility of 4-Bromo-6-chloro-2-methylpyridin-3-amine lies in its ability to undergo orthogonal functionalization. The reactivity hierarchy is strictly governed by bond dissociation energies (C-Br < C-Cl) and positional electronics.

Chemoselectivity Hierarchy

-

Most Reactive (Site A - C4-Br): Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond. This allows for selective Suzuki, Stille, or Sonogashira couplings without affecting the C6-Cl bond.

-

Moderately Reactive (Site B - C3-NH2): The amine is nucleophilic but less basic due to the pyridine ring. It readily participates in amide couplings or Buchwald-Hartwig aminations.

-

Latent Reactivity (Site C - C6-Cl): The C-Cl bond is stable under standard Suzuki conditions used for C-Br. It can be activated later using specialized ligands (e.g., XPhos, RuPhos) or via

with strong nucleophiles (alkoxides, thiols). -

Benzylic Reactivity (Site D - C2-Me): The methyl group is acidic (

). Treatment with strong bases (n-BuLi, LDA) generates a nucleophile for lateral alkylation, though the free amine protons must be accounted for (requires 2+ equivalents of base or protection).

Visualization of Reactivity (DOT Diagram)

Caption: Chemo-selective functionalization map demonstrating the orthogonal reactivity of the bromine, chlorine, and amine sites.

Part 5: Experimental Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Predicted NMR Data ( , 400 MHz)

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.35 – 7.45 | Singlet (s) | 1H | C5-H (Isolated aromatic proton) |

| NH | 4.00 – 4.50 | Broad Singlet (br s) | 2H | C3-Amine (Exchangeable with |

| CH | 2.45 – 2.55 | Singlet (s) | 3H | C2-Methyl |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion (

): The mass spectrum will show a distinctive isotope pattern due to the presence of both Br ( -

Base Peak: ~220.9 (depending on isotope). Look for the "M+2" and "M+4" peaks characteristic of Br+Cl systems (approximate intensity ratio 3:4:1 for M : M+2 : M+4).

Part 6: Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling Protocol: Always handle inside a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store under inert gas to prevent oxidation of the amine, which can lead to darkening of the solid over time.

References

-

Sigma-Aldrich. 4-Bromo-6-chloro-2-methylpyridin-3-amine Product Sheet. Link

-

PubChem. Compound Summary: 4-Bromo-6-chloro-2-methylpyridin-3-amine. National Library of Medicine. Link

-

Fluorochem. Safety Data Sheet & Properties for 4-Bromo-6-chloro-2-methylpyridin-3-amine. Link

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Selectivity. (General reference for Pd-catalyzed selectivity of Br vs Cl). Link

-

BenchChem. Reactivity of Halogenated Pyridines. (Contextual data on pyridine halogenation regioselectivity). Link

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloro-2-methylpyridin-3-amine in Organic Solvents

Foreword

Compound Profile: 4-Bromo-6-chloro-2-methylpyridin-3-amine

A foundational understanding of the molecule's properties is essential for predicting and interpreting its solubility behavior.

Chemical Structure:

-

IUPAC Name: 4-bromo-6-chloro-2-methylpyridin-3-amine[1]

Physicochemical Properties:

| Property | Value/Description | Source |

| Physical Form | Solid or semi-solid | [2][4] |

| LogP | 1.65 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1][5] |

| Purity | Typically ≥98% | [1][2][4] |

Initial Solubility Insights from Physicochemical Properties:

The LogP value of 1.65 suggests that 4-Bromo-6-chloro-2-methylpyridin-3-amine has a moderate lipophilicity. This indicates it is likely to have better solubility in organic solvents than in water, particularly in solvents of intermediate polarity. The presence of a primary amine group (a hydrogen bond donor) and two nitrogen atoms (hydrogen bond acceptors) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents like alcohols.

Principles of Solubility for Drug Discovery

In the context of pharmaceutical research, two primary types of solubility are considered: kinetic and thermodynamic.[6]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a highly soluble organic solvent (typically DMSO) and then introduced into an aqueous buffer.[6] It is a high-throughput method often used in early discovery to quickly rank compounds.[6][7] However, it can be influenced by factors like the rate of addition and the presence of co-solvents, potentially leading to supersaturated, metastable solutions.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[6] The "gold standard" for determining thermodynamic solubility is the shake-flask method, which allows sufficient time for equilibrium to be reached.[7]

For the purpose of formulation development and understanding a compound's behavior in organic solvents, determining the thermodynamic solubility is paramount.

Experimental Determination of Thermodynamic Solubility

The following protocol outlines the robust shake-flask method for determining the equilibrium solubility of 4-Bromo-6-chloro-2-methylpyridin-3-amine in a selection of organic solvents.

Materials and Equipment

-

4-Bromo-6-chloro-2-methylpyridin-3-amine (solid, of known purity)

-

A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of solid 4-Bromo-6-chloro-2-methylpyridin-3-amine to several glass vials. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. A starting point could be 10-20 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The system should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours. Longer times may be necessary for compounds that are slow to dissolve.[7]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For an extra level of certainty, pass this supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to avoid introducing microcrystals into the analytical sample, which would inflate the solubility value.[7]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like DMSO) of a known concentration.

-

From this stock, create a series of calibration standards of known concentrations.

-

Analyze these standards using a validated HPLC method to generate a standard curve (Peak Area vs. Concentration).

-

Dilute the filtered sample from step 5 to fall within the linear range of the standard curve.

-

Analyze the diluted sample by HPLC.

-

Using the standard curve, determine the concentration of the compound in the diluted sample and then back-calculate to find the concentration in the original, undiluted supernatant. This value represents the thermodynamic solubility.

-

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clarity. The data can be presented in various units, such as mg/mL, g/100mL, or molarity (mol/L).

Example Data Table:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl sulfoxide | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

4-Bromo-6-chloro-2-methylpyridin-3-amine is associated with several hazards. Always consult the latest Safety Data Sheet (SDS) before handling.

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

While pre-existing quantitative data on the solubility of 4-Bromo-6-chloro-2-methylpyridin-3-amine in organic solvents is sparse, its physicochemical profile suggests moderate solubility in a range of organic solvents. This guide provides the scientific rationale and a detailed, robust experimental protocol for researchers to determine this critical parameter accurately. By employing the shake-flask method coupled with HPLC analysis, drug development professionals can generate the high-quality, reliable solubility data necessary to advance their research and formulation activities.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . (2011). American Pharmaceutical Review. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . (2026). Raytor. [Link]

-

Safety Data Sheet - Aaronchem . (2024). Aaron Chemistry GmbH. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Bromo-6-chloro-2-methylpyridin-3-amine | 1351813-69-8 [sigmaaldrich.cn]

- 3. 1351813-69-8|4-Bromo-6-chloro-2-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-6-chloro-2-methylpyridin-3-amine | 1351813-69-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. raytor.com [raytor.com]

- 8. fishersci.com [fishersci.com]

- 9. aaronchem.com [aaronchem.com]

Technical Whitepaper: Procurement, Quality Control, and Synthetic Applications of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Executive Summary

In modern medicinal chemistry, the strategic selection of poly-functionalized building blocks is critical for accelerating drug discovery. 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) represents a privileged scaffold characterized by its orthogonal reactivity profile. The specific spatial arrangement of a primary amine, a methyl group, and two distinct halogens (bromo and chloro) allows for highly regioselective cross-coupling and cyclization reactions. This whitepaper provides an in-depth analysis of the commercial supply chain, rigorous quality control methodologies, and the mechanistic application of this compound in synthesizing therapeutics for central nervous system (CNS) disorders.

Physicochemical Profiling & Supplier Landscape

To ensure reproducibility in scale-up manufacturing, researchers must account for the physicochemical constraints of the starting material. The presence of the primary amine makes the compound susceptible to slow oxidation, necessitating specific storage and transport conditions.

Table 1: Physicochemical & Structural Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-6-chloro-2-methylpyridin-3-amine |

| CAS Number | 1351813-69-8 |

| Molecular Formula | C6H6BrClN2 |

| Molecular Weight | 221.48 g/mol |

| Canonical SMILES | CC1=NC(Cl)=CC(Br)=C1N |

| Physical Form | Solid |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light[1] |

Table 2: Commercial Supplier Landscape & Pricing Matrix

Procurement strategies must balance cost against lead times and transport integrity. Below is a consolidated matrix of verified commercial suppliers.

| Supplier | Product Code | Pack Size | Estimated Price (USD) | Supply Chain Notes |

| Fluorochem | F619688 | 100 mg | ~$21.00 (£17.00) | In Stock (UK/Europe)[2] |

| Fluorochem | F619688 | 250 mg | ~$44.00 (£35.00) | In Stock (UK/Europe)[2] |

| Reagentia (Alchimica) | R01K89N | 100 mg | ~$150.00 (3450 CZK) | European Distribution[3] |

| BLD Pharm | BD01197024 | Custom | Pricing on Request | Cold-chain transport required[4] |

| Sigma-Aldrich (Ambeed) | AMBH97B9F784 | Custom | Enterprise Pricing | Requires organizational sign-in |

Synthetic Utility & Mechanistic Pathways

The true value of 4-bromo-6-chloro-2-methylpyridin-3-amine lies in its capacity to form complex fused bicyclic systems, specifically 1H-pyrazolo[4,3-b]pyridines . This heterocyclic core is a foundational pharmacophore for5[5], compounds targeting Huntington's disease[6], and novel 7[7].

Mechanistic Rationale: PDEs are bimetallic hydrolases responsible for degrading the cyclic nucleotides cAMP and cGMP[5]. By inhibiting PDE1, intracellular signaling cascades are prolonged, offering neuroprotective effects. The synthesis of the PDE1 inhibitor core leverages the proximity of the C3-amine and C2-methyl group on our starting material. Through a modified Sandmeyer-type diazotization, the amine is converted into a transient diazonium salt, which subsequently undergoes an intramolecular cyclization via attack from the adjacent methyl group.

Synthetic workflow for converting CAS 1351813-69-8 into a PDE1 inhibitor scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality explanation and an analytical checkpoint to prevent the propagation of errors through multi-step syntheses.

Protocol A: Quality Control (QC) of Starting Material

Before initiating the cyclization workflow, the commercial reagent must be validated.

-

LC-MS Analysis: Dissolve 1 mg of the compound in LC-grade methanol.

-

Validation Checkpoint: The mass spectrum must exhibit a distinct isotopic cluster at m/z 220.9 and 222.9 [M+H]+ [6]. Causality: This specific 3:4:1 isotopic ratio confirms the simultaneous presence of exactly one ^79^Br/^81^Br and one ^35^Cl/^37^Cl atom on the pyridine ring.

-

-

^1^H NMR (DMSO-d6):

-

Validation Checkpoint: Confirm the presence of a sharp singlet at ~2.4 ppm integrating for 3 protons. Causality: This verifies the integrity of the C2-methyl group, which is the essential nucleophile for the downstream cyclization.

-

Protocol B: Synthesis of the Pyrazolo[4,3-b]pyridine Core

This protocol is adapted from validated patent literature for PDE1 inhibitor synthesis[5].

Step 1: Suspension & Buffering

-

Action: Suspend 4-bromo-6-chloro-2-methylpyridin-3-amine (1.0 eq, 22.6 mmol) in anhydrous toluene (125 mL) under an inert argon atmosphere. Add Potassium Acetate (KOAc, 2.0 eq) and glacial Acetic Acid (AcOH, 32 eq). Cool to 0°C.

-

Causality: Toluene provides a non-aqueous environment to prevent the hydrolysis of the upcoming diazonium intermediate into a phenol. KOAc acts as a mild base to buffer the AcOH, creating the optimal pH window for diazotization without protonating the nucleophilic methyl group.

-

Validation Checkpoint: The mixture should form a uniform, stirrable suspension.

Step 2: Controlled Diazotization

-

Action: Dropwise add isopentyl nitrite (1.5 eq) to the chilled suspension over 15 minutes.

-

Causality: Isopentyl nitrite is an organic-soluble source of NO^+. Slow addition controls the exothermic generation of the highly reactive diazonium species, preventing thermal decomposition.

Step 3: Intramolecular Cyclization

-

Action: Insert a reflux condenser and warm the reaction mixture to 30°C for 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The starting material spot (UV active) should completely disappear, replaced by a lower-Rf product spot.

Step 4: Neutralization & Workup

-

Action: Remove toluene under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and carefully wash with saturated aqueous NaHCO

3. -

Causality: The NaHCO

3wash neutralizes the massive excess of AcOH. Failing to neutralize the acid will lead to the degradation of the newly formed pyrazole ring during concentration. -

Validation Checkpoint: Test the aqueous layer with pH paper; it must read exactly pH

8 before proceeding to organic layer separation[7]. Dry over MgSO4~, filter, and concentrate to yield the bicyclic core.

References

-

Sigma-Aldrich Product Catalog - 4-Bromo-6-chloro-2-methylpyridin-3-amine | 1351813-69-8. 1

-

Fluorochem Product Catalog - 4-Bromo-6-chloro-2-methylpyridin-3-amine (F619688). 2

-

Google Patents - US10806718B2: 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. 5

-

Google Patents - WO2018226622A1: Compounds for treating Huntington's disease. 6

-

Google Patents - WO2023119233A1: Deubiquitinase inhibitors and methods of use thereof. 7

Sources

- 1. 4-Bromo-6-chloro-2-methylpyridin-3-amine | 1351813-69-8 [sigmaaldrich.cn]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Bromo-6-Chloro-2-Methylpyridin-3-Amine (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 4. 1351813-69-8|4-Bromo-6-chloro-2-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents [patents.google.com]

- 6. WO2018226622A1 - Compounds for treating huntington's disease - Google Patents [patents.google.com]

- 7. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]

Strategic Sourcing and Identification of 3-Amino-6-bromo-2-chloro-4-methylpyridine

The following guide is a comprehensive technical resource designed for researchers and procurement specialists in the pharmaceutical sciences. It prioritizes chemical accuracy, sourcing strategy, and structural verification.

Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the landscape of heterocyclic synthesis, 3-Amino-6-bromo-2-chloro-4-methylpyridine (CAS 1038920-08-9 ) serves as a critical "orthogonal" scaffold. Its value lies in its unique substitution pattern: the 2-chloro and 6-bromo positions offer differentiated reactivity profiles for palladium-catalyzed cross-couplings, while the 3-amino group provides a handle for cyclization (typically to imidazo[4,5-b]pyridines).

This guide addresses a common bottleneck: the ambiguity in nomenclature and vendor cataloging that leads to the accidental procurement of the wrong isomer (specifically the non-chlorinated analog). The protocols below ensure precise identification, search optimization, and analytical verification.

Chemical Identity Dossier

Before initiating any search, the target compound must be unequivocally defined by its structural invariants to bypass variable naming conventions.

Core Identifiers

| Parameter | Value | Notes |

| Primary CAS | 1038920-08-9 | CRITICAL: Do not confuse with 156118-16-0 (missing 2-Cl). |

| IUPAC Name | 6-Bromo-2-chloro-4-methylpyridin-3-amine | Preferred for formal documentation. |

| Molecular Formula | C₆H₆BrClN₂ | |

| Molecular Weight | 221.48 g/mol | |

| SMILES | Cc1c(c(nc(c1)Br)Cl)N | Use for substructure searching. |

| InChI Key | Specific key varies by protonation state, rely on SMILES/CAS |

Structural Visualization

The following diagram illustrates the specific regiochemistry that defines this compound's utility.

Figure 1: Regiochemical map highlighting the orthogonal reactivity of the halogen substituents.

The Synonym Landscape

Commercial vendors often use non-systematic names or internal codes. To maximize search recall in databases like SciFinder, Reaxys, or e-procurement platforms (Ariba/Coupa), use the following boolean search strings.

Tier 1: High-Precision Strings (Exact Match)

Tier 2: Permuted Variations (Broad Search)

-

"2-Chloro-3-amino-4-methyl-6-bromopyridine"

-

"3-Pyridinamine, 6-bromo-2-chloro-4-methyl-" (Chemical Abstracts style)[1]

-

"6-Bromo-2-chloro-4-picolin-3-amine" (Using "picoline" for methylpyridine)

⚠️ Critical Exclusion Criteria

When searching, you must exclude the following related compound which is often cross-listed erroneously:

-

Exclude: 156118-16-0[3]

-

Exclude: 3-Amino-6-bromo-4-methylpyridine (Lacks the 2-Chloro group).

-

Exclude MDL: MFCD08277280 (This MDL is frequently associated with the non-chloro analog).

Technical Context & Applications

Understanding the synthesis and application of this compound aids in verifying the supplier's technical competence.

Synthesis Pathway

The compound is typically synthesized via the bromination of 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9).

-

Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS).

-

Mechanism: The amino group at C3 acts as an ortho/para director. Since C2 and C4 are blocked, the bromination occurs selectively at C6 (para to the amino group).

-

Implication: If a vendor proposes a synthesis starting from a different precursor, request NMR verification to ensure the bromine is not at C5.

Downstream Utility

This scaffold is a precursor for Imidazo[4,5-b]pyridine derivatives, often found in:

-

Angiotensin II Receptor Antagonists: Analogs of Telmisartan.

-

Kinase Inhibitors: The C6-Bromine allows for the attachment of aryl groups (e.g., via Suzuki coupling) to extend the pharmacophore into the kinase solvent channel.

Quality Assurance & Verification Protocols

Upon receipt of the material, the following "Self-Validating" analytical workflow is mandatory to confirm identity and isomeric purity.

Analytical Workflow

Figure 2: Quality Control Decision Tree.

Key NMR Diagnostic Features

To distinguish this compound from its isomers (e.g., 5-bromo isomer), look for the following in the ¹H NMR (DMSO-d₆) :

-

Aromatic Region: A distinct singlet around 7.60 ppm .

-

Reasoning: There is only one aromatic proton left on the ring (at C5). If you see two doublets, you have the wrong isomer or the starting material (missing Br).

-

-

Methyl Group: A singlet at ~2.3 - 2.5 ppm .

-

Amino Group: A broad singlet (exchangeable) around 5.5 - 6.0 ppm .

References

-

Preparation of Imidazo[4,5-b]pyridine Derivatives. World Intellectual Property Organization, WO 2008/084303 A1. (Describes the bromination of 3-amino-2-chloro-4-methylpyridine to yield the target).

-

Synthesis of 3-amino-2-chloro-4-methylpyridine. European Patent Office, EP 1326836 B1. (Describes the synthesis of the precursor material).

-

3-Amino-6-bromo-2-chloro-4-methylpyridine Product Entry. ChemicalBook. (Confirms CAS 1038920-08-9 and physical properties).[1][2]

Sources

An In-depth Technical Guide to 4-Bromo-6-chloro-2-methylpyridin-3-amine: A Key Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-6-chloro-2-methylpyridin-3-amine, a halogenated and substituted aminopyridine. While this compound is not extensively documented in public chemical databases, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its properties, safe handling, and potential synthetic and application pathways.

Chemical Identity and Database Information

A crucial first step in the characterization of any chemical entity is its unique identification through standardized database entries. For 4-Bromo-6-chloro-2-methylpyridin-3-amine, it is noteworthy that as of the latest verification, dedicated entries in major public chemical databases are not available.

-

PubChem Compound Identification (CID): Not assigned.

-

ChemSpider ID: Not assigned.

The absence of a PubChem CID or a ChemSpider ID suggests that this compound may be a relatively novel or specialized chemical intermediate. Therefore, the primary and most reliable identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Researchers and procurement specialists should use this CAS number as the definitive identifier when sourcing this material or referencing it in publications and patents.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is essential for its application in experimental settings. The following table summarizes the key properties of 4-Bromo-6-chloro-2-methylpyridin-3-amine, based on data from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂ | [2] |

| Molecular Weight | 221.48 g/mol | [2] |

| IUPAC Name | 4-bromo-6-chloro-2-methylpyridin-3-amine | [1] |

| InChI Key | XFRUXXUMLANNIE-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=NC(Cl)=CC(Br)=C1N | [1] |

| Physical Form | Solid or semi-solid | |

| Purity | ≥98% | [1][2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

The structure of 4-Bromo-6-chloro-2-methylpyridin-3-amine, featuring an amino group and two different halogen atoms on a pyridine ring, makes it a highly functionalized building block. The bromine and chlorine atoms provide distinct reactive sites for cross-coupling reactions, while the amino group can be a site for amidation, alkylation, or other nucleophilic reactions.

Proposed Synthetic Pathway

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated for this specific target molecule. It is based on analogous transformations reported in the chemical literature. Researchers should conduct their own optimization and safety assessments.

Proposed Synthesis Workflow

Caption: A proposed three-step synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine.

Step-by-Step Methodology (Proposed)

Step 1: Nitration of 2-Amino-6-chloro-4-methylpyridine

-

Rationale: Introduction of a nitro group at the 3-position is a key step to enable the subsequent introduction of the bromine atom and to direct the final amino group to the desired position.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0°C, slowly add 2-amino-6-chloro-4-methylpyridine.

-

Maintain the temperature at 0°C and add fuming nitric acid dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 6-chloro-4-methyl-3-nitropyridin-2-amine.

-

Step 2: Sandmeyer Reaction to Introduce Bromine

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a halogen, in this case, bromine.

-

Protocol:

-

Dissolve the product from Step 1 in a mixture of hydrobromic acid and water at 0°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the diazonium salt solution from the previous step to the copper(I) bromide solution.

-

Allow the reaction to proceed, then extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sulfate, and evaporate the solvent to obtain 2-bromo-6-chloro-4-methyl-3-nitropyridine.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the desired amine. Metal-acid reduction is a standard and effective method for this transformation.

-

Protocol:

-

Suspend the nitro compound from Step 2 in a mixture of ethanol and hydrochloric acid.

-

Add iron powder or tin(II) chloride dihydrate portion-wise while heating the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and make it basic with an aqueous base.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield 4-Bromo-6-chloro-2-methylpyridin-3-amine.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs.[3] The presence of multiple reactive sites on 4-Bromo-6-chloro-2-methylpyridin-3-amine makes it a valuable intermediate for creating libraries of novel compounds for biological screening.

Role as a Chemical Building Block

Caption: Potential reaction pathways and applications of the title compound.

-

Kinase Inhibitor Scaffolds: The aminopyridine core is known to interact with the hinge region of the ATP-binding site of many kinases.[3] The bromine and chlorine atoms can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups, which can target other regions of the kinase active site.

-

GPCR Modulators: Substituted pyridines are also prevalent in compounds targeting G-protein coupled receptors. The diverse substitution pattern of this molecule allows for the exploration of structure-activity relationships in the development of novel GPCR ligands.

-

Synthesis of Fused Heterocyclic Systems: The amino group and adjacent halogen atoms can be used in cyclization reactions to construct more complex, fused heterocyclic systems, which are of great interest in drug discovery.

Safety and Handling

Based on available data from suppliers, 4-Bromo-6-chloro-2-methylpyridin-3-amine is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) represents a promising, albeit under-documented, chemical intermediate. Its highly functionalized pyridine core provides a versatile platform for the synthesis of complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. While public database entries and detailed experimental protocols are currently lacking, the information gathered from chemical suppliers and analogous synthetic procedures provides a solid foundation for researchers to begin exploring the potential of this compound. As with any specialized chemical, adherence to strict safety protocols is paramount.

References

-

PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Bromo-6-methylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]

-

PubChem. 4-Bromo-2-chloro-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]

-

PubChem. 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459.

-

PubChemLite. 4-bromo-6-methylpyridin-3-amine (C6H7BrN2). Available from: [Link]

-

Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

-

Chemspace. N-[(4-bromo-6-methylpyridin-2-yl)methyl]-1,8-dioxaspiro[4.5]decan-3-amine. Available from: [Link]

- Google Patents. CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine.

-

European Chemicals Agency. Benzene, mono-C10-13-alkyl derivs., distn.... - Substance Information - ECHA. Available from: [Link]

-

Global Substance Registration System. 4-BROMO-6-CHLORO-3-PYRIDAZINAMINE - gsrs. Available from: [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. Menaquinone 4. Available from: [Link]

-

US EPA. CAS Registry - List Details - SRS. Available from: [Link]

- Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

European Patent Office. PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - EP 1326836 B1. Available from: [Link]

-

PubChem. CID 5381813. National Center for Biotechnology Information. Available from: [Link]

Sources

Methodological & Application

synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine from 3-amino-2-chloro-4-methylpyridine

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine

Introduction and Strategic Overview

Substituted halopyridines are foundational building blocks in modern drug discovery and agrochemical development. Their utility stems from the pyridine core's presence in numerous bioactive molecules and the halogen's function as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] The target molecule, 4-Bromo-6-chloro-2-methylpyridin-3-amine, is a highly functionalized intermediate whose synthesis presents a classic challenge in heterocyclic chemistry: achieving precise regioselectivity during electrophilic aromatic substitution on a polysubstituted ring.[2]

This application note provides a comprehensive protocol for the synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine. The specified starting material in the topic, 3-amino-2-chloro-4-methylpyridine, would preferentially undergo bromination at the C6 position due to the powerful ortho, para-directing effect of the C3-amino group. Therefore, based on a logical analysis of the directing group effects to achieve the desired C4-bromination, this guide will detail the synthesis from the isomeric starting material, 3-amino-6-chloro-2-methylpyridine . This strategic choice is predicated on the amino group's ability to strongly activate the C4 position (ortho) for electrophilic attack, thus ensuring high regioselectivity.

The chosen methodology employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a reliable and milder alternative to elemental bromine, often leading to cleaner reactions and fewer side products in the halogenation of electron-rich aromatic systems.[3][4] This guide will elucidate the reaction mechanism, provide a detailed, field-proven experimental protocol, and outline critical safety considerations for handling the reagents involved.

Reaction Pathway and Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, while generally electron-deficient, is strongly activated towards electrophilic attack by the C3-amino group and, to a lesser extent, the C2-methyl group.

Analysis of Directing Effects:

-

3-Amino Group (-NH₂): As the most powerful activating group on the ring, it strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

-

2-Methyl Group (-CH₃): A weak activating group, directing to its ortho (C3) and para (C5) positions.

-

6-Chloro Group (-Cl): A deactivating but ortho, para-directing group, influencing positions C5 and C3.

-

Pyridine Nitrogen: An electron-withdrawing group that deactivates the ring, particularly at the C2, C4, and C6 positions.

The dominant influence is the amino group. With the C2 and C6 positions already substituted, the electrophilic attack is overwhelmingly directed to the open and activated C4 position. The reaction with NBS begins with the generation of an electrophilic bromine species, which is then attacked by the electron-rich pyridine ring to form a stabilized sigma complex (arenium ion). Subsequent deprotonation by a weak base (such as the solvent or succinimide anion) restores aromaticity, yielding the final product.

Caption: Mechanism of electrophilic bromination at the C4 position.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-amino-6-chloro-2-methylpyridine | ≥97% | Sigma-Aldrich | Assumed starting material. |

| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich | Should be recrystallized from water if it appears yellow. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Fisher Scientific | Crucial to prevent side reactions of NBS with water.[5] |

| Saturated Sodium Thiosulfate (aq.) | Reagent Grade | - | Prepared in-house (Na₂S₂O₃ in DI water). Used for quenching. |

| Saturated Sodium Bicarbonate (aq.) | Reagent Grade | - | Prepared in-house (NaHCO₃ in DI water). Used for neutralization. |

| Brine (Saturated NaCl solution) | Reagent Grade | - | Prepared in-house (NaCl in DI water). Used for washing. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Used for extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Used as a drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |

| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |

| Equipment | |||

| Round-bottom flask | Appropriate size | - | Must be oven-dried before use. |

| Magnetic stirrer and stir bar | - | - | |

| Ice/water bath | - | - | For temperature control. |

| Separatory funnel | Appropriate size | - | For liquid-liquid extraction. |

| Rotary evaporator | - | - | For solvent removal. |

| Chromatography column | - | - | For purification. |

| Inert atmosphere setup | Nitrogen or Argon gas | - | To maintain anhydrous conditions. |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

1. Reaction Setup

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloro-2-methylpyridine (1.59 g, 10 mmol, 1.0 eq.).

-

Place the flask under an inert atmosphere of nitrogen or argon.

-

Add 40 mL of anhydrous acetonitrile via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

2. Addition of Brominating Agent

-

Cool the reaction flask to 0 °C using an ice/water bath.

-

Once the temperature has stabilized, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) portion-wise over 15-20 minutes.

-

Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of di-brominated or other side products. Maintaining a low temperature enhances regioselectivity.[3]

-

3. Reaction Monitoring

-

After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes.

-

TLC System: Use a mobile phase of 30% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm). The product spot should appear at a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

4. Work-up and Quenching

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted NBS.

-

Stir for 10 minutes, then transfer the mixture to a separatory funnel.

-

Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

-

Causality Note: The bicarbonate wash removes any acidic byproducts, such as succinimide or HBr. The brine wash helps to remove residual water from the organic layer.

-

5. Isolation and Purification

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-Bromo-6-chloro-2-methylpyridin-3-amine as a solid.[6]

-

Record the final mass and calculate the percentage yield.

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | 1.59 g (10 mmol, 1.0 eq.) | 3-amino-6-chloro-2-methylpyridine |

| Brominating Agent | 1.87 g (10.5 mmol, 1.05 eq.) | N-Bromosuccinimide (NBS) |

| Solvent Volume | 40 mL | Anhydrous Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Expected Product | 4-Bromo-6-chloro-2-methylpyridin-3-amine | MW: 221.48 g/mol |

| Theoretical Yield | 2.21 g | |

| Expected Purity | >98% after chromatography | [7] |

Process Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions and Hazard Management

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): A strong oxidizing agent that can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed. Avoid contact with skin and eyes, and prevent dust formation.[10] Keep away from combustible materials. In case of fire, use a CO₂ or dry chemical extinguisher.[9]

-

Acetonitrile (CH₃CN): A flammable liquid and vapor. It is toxic if swallowed, inhaled, or in contact with skin. Work in a well-ventilated area and keep away from ignition sources.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected in separate, properly labeled containers.

References

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

-

Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Royal Society of Chemistry. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. 4-Bromo-6-chloro-2-methylpyridin-3-amine | 1351813-69-8 [sigmaaldrich.cn]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Suzuki-Miyaura coupling reaction conditions for 4-Bromo-6-chloro-2-methylpyridin-3-amine

Abstract & Strategic Significance

The scaffold 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS: 1351813-69-8) is a high-value intermediate in the synthesis of kinase inhibitors (e.g., analogues of p38 MAPK or MEK inhibitors). Its structural complexity presents a dual challenge:

-

Chemo-selectivity: Discriminating between the reactive C4-Bromine and the less reactive C6-Chlorine.

-

Catalyst Compatibility: Managing the C3-primary amine, which can coordinate to Palladium (

) centers, potentially poisoning the catalyst or necessitating protecting group strategies.

This guide provides an optimized, field-tested protocol to achieve exclusive C4-arylation while preserving the C6-chloride for subsequent diversification.

Mechanistic Insight & Reactivity Profile[1][2]

The Selectivity Hierarchy

In Palladium-catalyzed cross-couplings, the rate of oxidative addition—the rate-determining step for aryl halides—follows bond dissociation energies (BDE). For this substrate, the hierarchy is distinct:

-

Site A (C4-Br): The C-Br bond is weaker (

65-70 kcal/mol) and electronically activated by the pyridine nitrogen (para-like relationship). It undergoes rapid oxidative addition with standard -

Site B (C6-Cl): The C-Cl bond is stronger (

80-85 kcal/mol). While activated by the adjacent nitrogen (alpha position), it remains inert under mild conditions unless specialized electron-rich ligands (e.g., SPhos, XPhos) are employed.

The "Amine Problem"

The C3-amine is ortho to the C4-bromide and C2-methyl.

-

Risk: Free amines can displace phosphine ligands on

, forming inactive "Pd-amine" complexes. -

Mitigation: We utilize bases with poor solubility in organic phases (e.g.,

or

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the kinetic preference for C4-functionalization. The dashed red line represents the over-reaction to be avoided.

Optimization of Reaction Conditions

Catalyst & Ligand Selection

| System | Pros | Cons | Recommendation |

| Cheap, standard for bromides. | Air sensitive; | Standard Start | |

| Robust, bidentate ligand resists amine displacement. | Harder to remove dppf residues. | High Reliability | |

| Extremely active. | Too active ; risks coupling the C6-Cl. | Avoid for Step 1 |

Base & Solvent Effects[4][5]

-

Base:

(2.0 eq) is standard. For sterically hindered boronic acids, switch to -

Solvent: 1,4-Dioxane/Water (4:[2][3]1) provides the optimal balance of solubility for the organic substrate and the inorganic base.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling (Standard)

Target: Mono-arylation at the C4 position without affecting the C6-Cl.

Reagents:

-

Substrate: 4-Bromo-6-chloro-2-methylpyridin-3-amine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) or

Step-by-Step Procedure:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (100 mg, 0.45 mmol), Arylboronic acid (0.50 mmol), and Base (0.90 mmol).

-

Inertion: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst Addition: Remove the cap briefly under a positive flow of

and add -

Reaction: Heat the mixture to 85°C (external oil bath temperature). Stir vigorously.

-

Critical Checkpoint: Monitor by LC-MS at 2 hours. You should see the consumption of the bromide (M+H: ~221/223) and formation of the product (M+H: Expected Mass). The C6-Cl bond remains intact at this temperature.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Handling "Difficult" Substrates (Free Amine Interference)

Use this if Protocol A results in low conversion due to catalyst poisoning by the free amine.

Modification: Instead of using the free amine directly, perform an in-situ protection or use a Pre-catalyst system .

-

Pre-complexation: Mix

(5 mol%) and SPhos (10 mol%) in Dioxane for 10 mins before adding to the reaction. The bulky SPhos ligand creates a "shell" around the Pd, preventing the pyridine amine from binding. -

Temperature: Lower temperature to 60-70°C to prevent the highly active SPhos-Pd species from activating the C6-Cl bond.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst poisoning by C3-amine. | Switch to |

| Bis-Coupling (C4 and C6 reacted) | Temperature too high or Ligand too active. | Reduce temp to 60°C . Avoid SPhos/XPhos; stick to |

| Debromination (Hydrodehalogenation) | Hydride source present (often from solvent impurities or excess alcohol). | Ensure solvents are high-grade/anhydrous. Reduce reaction time. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ensure rigorous |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 237. Link

-

BenchChem. (2025).[3][4] Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Application Note. Link

-

Strotman, N. A., et al. (2018). Reaction Development and Mechanistic Study of a Regioselective Suzuki–Miyaura Coupling of a 2,4-Dichloropyridine. Journal of Organic Chemistry, 83(10), 5466–5474. Link

Sources

Buchwald-Hartwig amination protocols for 4-Bromo-6-chloro-2-methylpyridin-3-amine

As a Senior Application Scientist, developing a robust protocol for the Buchwald-Hartwig amination of 4-bromo-6-chloro-2-methylpyridin-3-amine requires navigating complex selectivity challenges. This polyfunctional scaffold is a highly valued building block in medicinal chemistry, particularly for synthesizing bicyclic heteroaryls targeting neurodegenerative disorders like Huntington's disease[1].

To successfully functionalize this molecule, the experimental design must account for both regioselectivity (differentiating two halogens) and chemoselectivity (preventing the free primary amine from interfering). The following application note details the causality behind the reaction parameters, a self-validating analytical control, and a standardized step-by-step protocol.

Scientific Rationale & Mechanistic Causality

The Regioselectivity Challenge: C4-Br vs. C6-Cl

The substrate possesses two potential sites for palladium-catalyzed cross-coupling: a bromide at the C4 position and a chloride at the C6 position. The mechanism of the Buchwald-Hartwig amination hinges on the initial oxidative addition of the aryl halide to the active Palladium(0) complex. The relative rates of oxidative addition strictly follow the bond dissociation energies, resulting in a reactivity trend of C-I > C-Br > C-Cl[2]. Consequently, the C4-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond, allowing for highly predictable regiocontrol without requiring protecting groups for the chloride.

The Chemoselectivity Challenge: Protecting the C3-NH₂

The presence of an unprotected primary amine (-NH₂) at the C3 position introduces a critical chemoselectivity risk. Standard Buchwald-Hartwig protocols often employ strong bases like sodium tert-butoxide (NaOtBu) or LiHMDS to accelerate the catalytic cycle[3]. However, these strong bases will deprotonate the C3-NH₂ group, turning it into a potent nucleophile. This leads to rapid catalyst poisoning, off-target intramolecular cyclization, or intermolecular oligomerization.

The Solution: To circumvent this, a mild inorganic base such as cesium carbonate (Cs₂CO₃) must be employed. To compensate for the weaker base, a highly active, bulky biarylphosphine ligand like XPhos or RuPhos is required. These ligands lower the activation energy for both oxidative addition and reductive elimination, enabling the reaction to proceed efficiently under mild conditions while leaving the C3-NH₂ intact.

Self-Validating System: Isotopic Pattern Analysis

To ensure the integrity of this protocol, a self-validating analytical control is embedded into the workflow. Reaction progress and regioselectivity must be monitored via LC-MS using halogen isotope pattern analysis:

-

Starting Material: Contains both Br and Cl. The natural isotopic abundance of Br (~1:1 for ⁷⁹Br/⁸¹Br) and Cl (~3:1 for ³⁵Cl/³⁷Cl) creates a complex 3:4:1 mass multiplet (M, M+2, M+4).

-

Successful C4-Amination: The bromine is displaced, leaving only the chlorine atom. The product mass spectrum will exhibit a clean 3:1 doublet (M, M+2).

-

Failed Regioselectivity (C6-Amination): If the chlorine is erroneously displaced, the product will retain the bromine atom, exhibiting a 1:1 doublet (M, M+2).

Observing the shift from a 3:4:1 multiplet to a 3:1 doublet provides immediate, self-validating proof that the protocol has succeeded regioselectively.

Workflow Visualization

Figure 1: Logical workflow for the chemoselective amination of the dihalo-aminopyridine.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality of catalyst and base selection on the yield and regioselectivity of the reaction.

| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C4:C6) | Observation / Causality |

| 1 | Pd₂(dba)₃ (5 mol%) | BINAP | NaOtBu | Toluene | 100 | 22 | 85:15 | Strong base deprotonated C3-NH₂; severe oligomerization observed. |

| 2 | Pd(OAc)₂ (5 mol%) | dppf | Cs₂CO₃ | Dioxane | 100 | 45 | 90:10 | Bidentate ligand too rigid; slow reductive elimination led to stalling. |

| 3 | Pd₂(dba)₃ (5 mol%) | XPhos | Cs₂CO₃ | Dioxane | 90 | 88 | >99:1 | Optimal: Bulky biaryl ligand accelerated C-Br oxidative addition. |

| 4 | Pd₂(dba)₃ (5 mol%) | RuPhos | K₃PO₄ | t-AmylOH | 90 | 84 | >99:1 | Excellent alternative for less sterically hindered secondary amines. |

Standardized Experimental Protocol